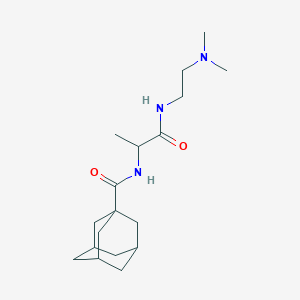

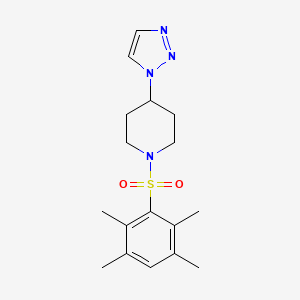

![molecular formula C14H20BrN3O3S B2782191 5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097884-66-5](/img/structure/B2782191.png)

5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a chemical compound with the molecular formula C14H20BrN3O3S . It has an average mass of 390.296 Da and a monoisotopic mass of 389.040863 Da .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: Brc1ccc (nc1)N2CCCC2 . The InChI key is MEVCTGBLQDZPFZ-UHFFFAOYSA-N .科学的研究の応用

Phenylselenenyl- and Phenylthio-substituted Pyrimidines as Inhibitors

Research on phenylselenenyl- and phenylthio-substituted pyrimidines, derived from a similar bromo-substituted pyrimidine precursor, has shown that these compounds can inhibit dihydrouracil dehydrogenase and uridine phosphorylase. These enzymes are involved in nucleotide metabolism, making these compounds potentially useful for therapeutic applications in conditions where modulation of nucleotide metabolism is beneficial. Notably, some of these derivatives demonstrated selective anti-human-immunodeficiency-virus activity in cell culture, highlighting the potential for developing novel antiviral therapies from pyrimidine derivatives (Goudgaon et al., 1993).

Cytosine Iminyl Radical Formation via Electron-Induced Debromination

Another study focused on 5-bromocytosine, a halogen-substituted pyrimidine, for its radiosensitizing activity in cancer treatment. The study provided insights into the electron-induced debromination process leading to the formation of highly reactive uracil-5-yl radicals. Such understanding aids in the development of more effective radiotherapeutic agents by exploiting the unique reactivity of bromo-substituted pyrimidines (Kumar & Sevilla, 2017).

5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines

This research explored the synthesis and antiviral activity of 5-substituted 2,4-diaminopyrimidine derivatives. These compounds were examined for their effectiveness against a range of DNA and RNA viruses, with some derivatives showing marked inhibition of retrovirus replication. The study exemplifies the broad potential of bromo-substituted pyrimidines in antiviral drug development (Hocková et al., 2003).

Antiviral Activity of C-5 Substituted Tubercidin Analogues

Investigations into C-5 substituted tubercidin analogues, utilizing bromo-substituted pyrimidines as intermediates, have revealed substantial antiviral properties against RNA viruses. These studies underscore the significance of structural modifications at specific positions on pyrimidines for enhancing biological activity and present a pathway for the discovery of new antiviral agents (Bergstrom et al., 1984).

特性

IUPAC Name |

5-bromo-2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O3S/c15-11-8-16-14(17-9-11)21-12-6-7-18(10-12)22(19,20)13-4-2-1-3-5-13/h8-9,12-13H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUPRDNGJRYEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

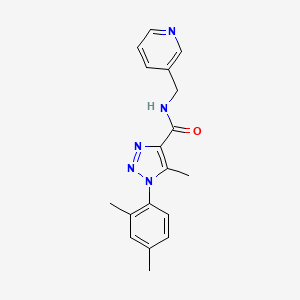

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2782109.png)

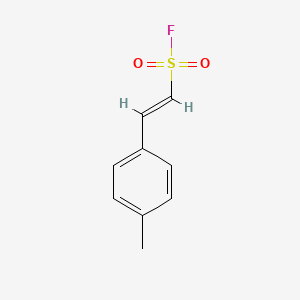

![{[(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B2782110.png)

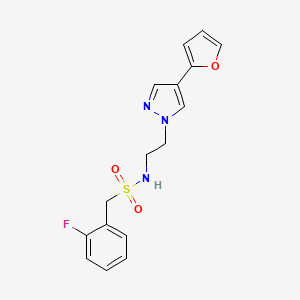

![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)

![Methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2782116.png)

![1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2782117.png)

![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2782120.png)